ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy, bromo, hydroxypropyl, and methyl groups onto the indole ring, and the esterification of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system would provide a rigid, planar core, while the various substituents would add steric bulk and potentially introduce elements of stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high due to the presence of several reactive functional groups. For example, the bromo group could be involved in nucleophilic substitution reactions, while the ester could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxylate ester and hydroxypropyl groups could enhance solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate is synthesized using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with a high yield and purity, demonstrating its feasibility for optimization in chemical processes (Huang Bi-rong, 2013).
Biological Activity
- Structurally similar compounds, such as 5-hydroxyindole-3-carboxylates, have been identified as potent inhibitors of human 5-lipoxygenase, a key enzyme in inflammatory and allergic disorders. This indicates potential anti-inflammatory therapeutic applications for similar structures (E. Karg et al., 2009).
- Derivatives of ethyl 5-hydroxyindole-3-carboxylate have shown significant inhibitory activity against human 5-lipoxygenase in cell-free assays and polymorphonuclear leukocytes, suggesting potential in pharmacotherapy of inflammatory and allergic diseases (A. Peduto et al., 2014).
Synthesis Techniques and Structural Analysis
- Research into the synthesis and structural analysis of similar compounds, like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, provides insights into the molecular structure and properties of these compounds, which can be instrumental in exploring their applications (Da-Yun Luo et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6-bromo-2-(3-hydroxypropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO4/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(23)13-19(16)24(2)18(21)10-7-11-25/h4-6,8-9,12-13,25H,3,7,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIWNUDKZQLLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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